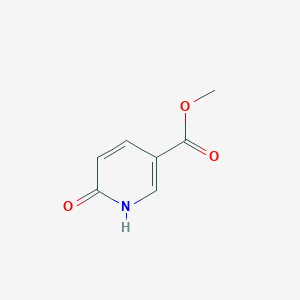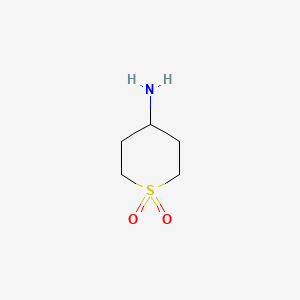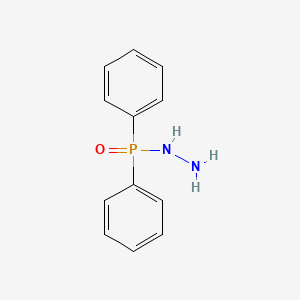
2-(3-Nitroanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitroanilino)acetohydrazide is an organic compound with the chemical formula C8H9N3O3S and a molecular weight of 227.24 g/mol . It is a solid powder that is insoluble in water but soluble in organic solvents such as methanol, chloroform, and dichloromethane . This compound is known for its chemical reactivity and potential to cause irritation to the eyes, skin, and respiratory system .
Métodos De Preparación
2-(3-Nitroanilino)acetohydrazide is typically synthesized through a multi-step process involving the reaction of nitroaniline and N-acetylhydrazine . The synthetic route generally involves the following steps:
Condensation Reaction: Nitroaniline is reacted with ethyl acetate to form 2-(3-nitroanilino)ethyl acetate.
Hydrazide Formation: The resulting compound is then reacted with acetaldehyde hydrazine to form this compound.
Análisis De Reacciones Químicas
2-(3-Nitroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Nitroanilino)acetohydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-Nitroanilino)acetohydrazide involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form amines, which can then interact with various biological molecules. The hydrazide group can form hydrazones with carbonyl compounds, leading to the formation of stable derivatives . These interactions can affect molecular pathways and biological processes, making this compound useful in research and development.
Comparación Con Compuestos Similares
2-(3-Nitroanilino)acetohydrazide can be compared with other similar compounds such as:
2-(4-Nitroanilino)acetohydrazide: Similar structure but with the nitro group in the para position.
2-(3-Aminoanilino)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
2-(3-Methoxyanilino)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group in the meta position, which influences its chemical behavior and applications.
Propiedades
IUPAC Name |
2-(3-nitroanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQXOCLNXQNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332445 |
Source


|
| Record name | 2-(3-nitroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36107-14-9 |
Source


|
| Record name | 2-(3-nitroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)



![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)





